![molecular formula C6H2ClN3O2S B2632551 4-Chloro-6-nitrothieno[2,3-d]pyrimidine CAS No. 56844-13-4](/img/structure/B2632551.png)
4-Chloro-6-nitrothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-nitrothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with chlorine and nitro substituents at the 4 and 6 positions, respectively. It has a molecular formula of C6H2ClN3O2S and a molecular weight of 215.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. For instance, the reaction of 4-chloro-5-iodothieno[2,3-d]pyrimidine with 1-(4-methoxyphenyl)ethylamine in the presence of triethylamine and DMF at 25°C for 15 hours, followed by heating at 50°C for 3 hours, yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-nitrothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide in the presence of acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups replacing the chlorine atom.
Reduction: 4-Chloro-6-aminothieno[2,3-d]pyrimidine.
Oxidation: Sulfoxides and sulfones of the thienopyrimidine ring.
Scientific Research Applications
4-Chloro-6-nitrothieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of protein kinases, which play a crucial role in cell signaling pathways that regulate cell growth and survival. The compound binds to the active site of the enzyme, blocking its activity and leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodothieno[2,3-d]pyrimidine
- 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-6-nitrothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-chloro-6-nitrothieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2S/c7-5-3-1-4(10(11)12)13-6(3)9-2-8-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULYQYBOEGZFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)
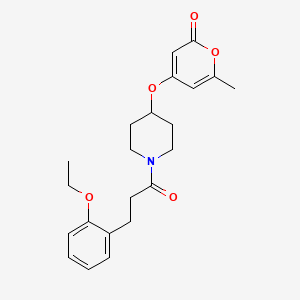
![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)



![N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2632475.png)

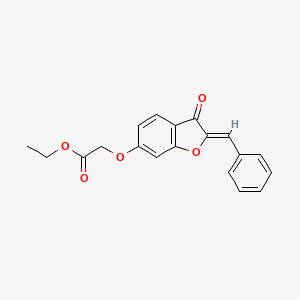
![6-(2-methoxyphenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2632481.png)
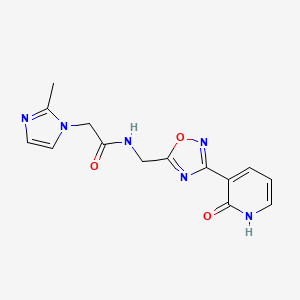
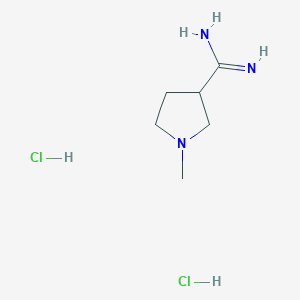
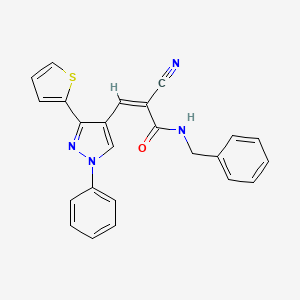
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2632490.png)
